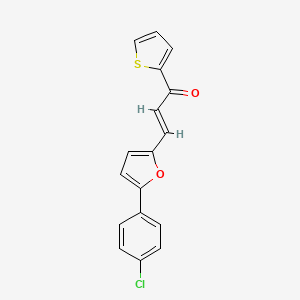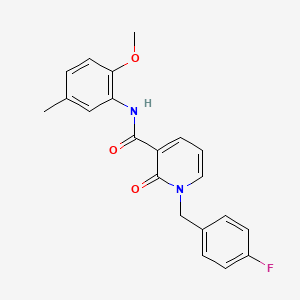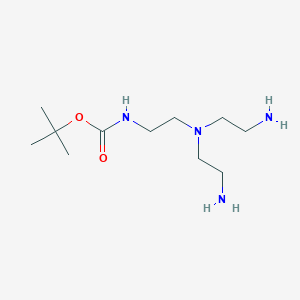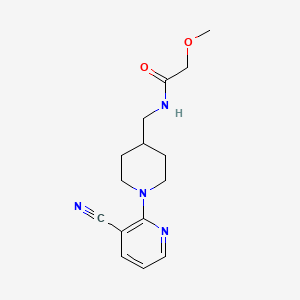
2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-3-methylphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as MPPE, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of certain biological processes. In
Aplicaciones Científicas De Investigación
Hydrogen-bonding Patterns in Enaminones
Research on compounds such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues highlights the significance of hydrogen-bonding patterns in the crystal structure and stability of chemical compounds. These patterns can influence the molecular arrangement and potential interactions with biological targets (Balderson et al., 2007).
Corrosion Inhibition
Schiff bases, including those with structural similarities to the compound of interest, have been evaluated for their efficacy as corrosion inhibitors on carbon steel in acidic environments. This application is critical for extending the lifespan of metal components in industrial settings (Hegazy et al., 2012).
Platelet Aggregation Inhibition
Compounds with piperidine and pyrrolidine moieties, similar to the chemical of interest, have been investigated for their ability to inhibit ADP-induced aggregation of blood platelets, an important factor in the development of cardiovascular diseases (Grisar et al., 1976).
Synthesis and Characterization
The synthesis and characterization of novel compounds, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, demonstrate the ongoing interest in creating and understanding new chemical entities that could have potential applications in various fields, including medicinal chemistry (Feng, 2011).
Antiallergy Activity
Research on 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and related compounds shows the potential for discovering new antiallergic agents, indicating the therapeutic relevance of structurally diverse piperidines (Walsh et al., 1989).
Molecular Structure Analysis
The detailed molecular structure analysis of compounds like (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone provides insights into the intermolecular interactions and stability of complex molecules, which is crucial for designing compounds with desired physical and chemical properties (Lakshminarayana et al., 2009).
Propiedades
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-12-16(5-6-19(15)24-2)13-20(23)22-11-3-4-18(14-22)25-17-7-9-21-10-8-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAHVGGHRSERPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCCC(C2)OC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)


![2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one](/img/structure/B2670031.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2670033.png)
![3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2670034.png)
![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/no-structure.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2670039.png)
![2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2670040.png)
![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)
![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670042.png)
